molecular formula C19H27N3O3S B2639703 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine CAS No. 1396802-54-2

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine

Cat. No.: B2639703
CAS No.: 1396802-54-2
M. Wt: 377.5
InChI Key: NOOMVBMAJMPYQU-UHFFFAOYSA-N
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Description

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with an imidazole group and a methoxy-methylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole derivative: Starting with 2-ethylimidazole, which can be synthesized from ethylamine and glyoxal.

    Attachment to piperidine: The imidazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group, using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the sulfonyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or imidazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be investigated for its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.

Medicine

The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The imidazole ring may play a crucial role in binding to these targets, while the sulfonyl group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-phenylpiperidine: Lacks the sulfonyl group, which may result in different biological activity and solubility.

    4-((2-methyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring, potentially altering its binding affinity and pharmacokinetics.

Uniqueness

The presence of both the imidazole and sulfonyl groups in 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine makes it unique, as these functional groups can significantly influence its chemical reactivity, biological activity, and potential therapeutic applications.

Properties

IUPAC Name

4-[(2-ethylimidazol-1-yl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-4-19-20-9-12-21(19)14-16-7-10-22(11-8-16)26(23,24)18-13-15(2)5-6-17(18)25-3/h5-6,9,12-13,16H,4,7-8,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOMVBMAJMPYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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